molecular formula C8H12OS B155061 Furfuryl isopropyl sulfide CAS No. 1883-78-9

Furfuryl isopropyl sulfide

Cat. No.: B155061
CAS No.: 1883-78-9
M. Wt: 156.25 g/mol
InChI Key: WCHRNAKORAINOJ-UHFFFAOYSA-N
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Description

Furfuryl isopropyl sulfide is an organic compound with the molecular formula C8H12OS. It is known for its distinctive alliaceous, savory, and meaty aroma. This compound is used in various applications, particularly in the flavor and fragrance industry due to its unique scent profile .

Biochemical Analysis

Biochemical Properties

Furfuryl isopropyl sulfide is a synthetic compound . It has a refractive index of 1.504 and a boiling point of 79-80 °C/12 mmHg . It is primarily used in flavors and fragrances

Cellular Effects

It is known that exposure to this compound can cause symptoms such as difficulty in breathing, headache, dizziness, tiredness, nausea, and vomiting . These symptoms suggest that this compound may have some impact on cellular function, but the specific pathways and processes affected are not currently known.

Temporal Effects in Laboratory Settings

This compound is a combustible liquid . It is insoluble in water but soluble in organic solvents . It is not likely mobile in the environment due to its low water solubility . Over time, it may evaporate slowly . The long-term effects of this compound on cellular function in in vitro or in vivo studies are not documented.

Transport and Distribution

It is known that the compound is insoluble and sinks in water , suggesting that it may accumulate in certain areas of the cell or tissue

Preparation Methods

Synthetic Routes and Reaction Conditions: Furfuryl isopropyl sulfide can be synthesized through the reaction of furfuryl alcohol with isopropyl mercaptan. The reaction typically occurs under acidic conditions, which facilitate the formation of the sulfide linkage. The reaction is as follows:

Furfuryl alcohol+Isopropyl mercaptanFurfuryl isopropyl sulfide+Water\text{Furfuryl alcohol} + \text{Isopropyl mercaptan} \rightarrow \text{this compound} + \text{Water} Furfuryl alcohol+Isopropyl mercaptan→Furfuryl isopropyl sulfide+Water

The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where furfuryl alcohol and isopropyl mercaptan are mixed in the presence of a catalyst. The reaction mixture is heated to the desired temperature, and the product is then purified through distillation to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: Furfuryl isopropyl sulfide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the sulfide group to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to its corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines; reactions often require a base to facilitate the substitution process.

Major Products Formed:

Scientific Research Applications

Furfuryl isopropyl sulfide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, although its use in medicine is still under research.

    Industry: Widely used in the flavor and fragrance industry due to its unique aroma.

Comparison with Similar Compounds

Furfuryl isopropyl sulfide can be compared with other similar compounds such as:

    Furfuryl methyl sulfide: Similar structure but with a methyl group instead of an isopropyl group. It has a different aroma profile and reactivity.

    Furfuryl ethyl sulfide: Contains an ethyl group instead of an isopropyl group. It also has distinct chemical properties and applications.

    Furfuryl propyl sulfide: Features a propyl group, leading to variations in its physical and chemical properties.

Uniqueness: this compound is unique due to its specific aroma profile and its reactivity, which makes it valuable in the flavor and fragrance industry. Its ability to undergo various chemical reactions also makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

2-(propan-2-ylsulfanylmethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS/c1-7(2)10-6-8-4-3-5-9-8/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHRNAKORAINOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047665
Record name Furfuryl isopropyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; burnt, roasted, garlic, savory, coffee-like
Record name Furfuryl isopropyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1009/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

79.00 to 80.00 °C. @ 12.00 mm Hg
Record name 2-[(Isopropylthio)methyl]furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name Furfuryl isopropyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1009/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.013-1.020 (20°)
Record name Furfuryl isopropyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1009/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1883-78-9
Record name 2-[[(1-Methylethyl)thio]methyl]furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1883-78-9
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Record name Furfuryl isopropyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001883789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2-[[(1-methylethyl)thio]methyl]-
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Record name Furfuryl isopropyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furan, 2-[[(1-methylethyl)thio]methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.090
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FURFURYL ISOPROPYL SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OTT266RL5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-[(Isopropylthio)methyl]furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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